molecular formula C11H9NO3 B8212064 4-Methoxyquinoline-8-carboxylic acid

4-Methoxyquinoline-8-carboxylic acid

Cat. No.: B8212064
M. Wt: 203.19 g/mol
InChI Key: VNQCZUGNIBBIHL-UHFFFAOYSA-N
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Description

4-Methoxyquinoline-8-carboxylic acid is a quinoline derivative featuring a methoxy group (-OCH₃) at position 4 and a carboxylic acid (-COOH) group at position 6. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties.

The quinoline backbone facilitates π-π stacking and hydrogen bonding, making it a versatile scaffold in drug design. The methoxy and carboxylic acid groups influence solubility, reactivity, and binding affinity to biological targets. For instance, methoxy groups enhance lipophilicity, while carboxylic acids enable salt formation or coordination with metal ions .

Properties

IUPAC Name

4-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-5-6-12-10-7(9)3-2-4-8(10)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQCZUGNIBBIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Methoxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline-8-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring, particularly at positions 2 and 3. .

Major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

Chemistry

4-Methoxyquinoline-8-carboxylic acid serves as a vital building block for synthesizing more complex quinoline derivatives. These derivatives are essential in developing pharmaceuticals and agrochemicals.

Application AreaDescription
Pharmaceutical SynthesisUsed to create compounds with potential therapeutic effects.
Agrochemical DevelopmentContributes to the synthesis of pesticides and herbicides.

Biology

The compound is employed in biological studies, particularly in enzyme inhibition and as a fluorescent probe in biochemical assays. Its role in studying enzyme kinetics and metabolic pathways is significant.

Biological ActivityDescription
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes involved in metabolic processes.
Fluorescent ProbesUtilized in assays to visualize biological processes due to its fluorescent properties.

Medicine

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

  • Studies have shown that this compound demonstrates significant antimicrobial effects against various pathogens. For instance, it has been tested against Staphylococcus aureus and Klebsiella pneumoniae, showing promising minimum inhibitory concentration (MIC) values.
PathogenMIC (mg/mL)
Staphylococcus aureus0.0625
Klebsiella pneumoniae0.125

Anticancer Activity

  • In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa cells while exhibiting low toxicity toward non-cancerous cells.

Industry

In industrial applications, this compound is utilized in producing dyes, pigments, and other chemical products due to its stable aromatic structure.

Industrial UseDescription
Dye ProductionActs as an intermediate in synthesizing various dyes used in textiles and inks.
Chemical ManufacturingEmployed in creating stable chemical compounds for industrial processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against resistant bacterial strains. It demonstrated superior activity compared to standard antibiotics, suggesting its potential as a lead compound for new antibiotic development.

Case Study 2: Anticancer Potential

In a comparative study involving various quinoline derivatives, this compound showed high potency against multiple cancer cell lines while maintaining minimal cytotoxicity towards normal cells, indicating its therapeutic promise.

Mechanism of Action

The mechanism of action of 4-methoxyquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is particularly relevant in the development of antibacterial agents. Additionally, the compound’s ability to interact with various biological pathways makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key quinoline derivatives with substitutions at positions 4, 8, and other sites:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Source/Evidence
8-Methoxykynurenic Acid 4-hydroxy, 8-methoxy, 2-COOH C₁₁H₉NO₄ 219.196 Metal chelation, neuroactive potential
8-Methoxyquinoline-2-carboxylic Acid 8-methoxy, 2-COOH C₁₁H₉NO₃ 203.199 Intermediate in antibiotic synthesis
8-Hydroxyquinoline-4-carboxylic Acid 8-hydroxy, 4-COOH C₁₀H₇NO₃ 189.17 Metal ion complexation, analytical chemistry
2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic Acid 2-methyl, 4-oxo, 8-COOH C₁₁H₉NO₃ 203.199 Rare chemical, limited analytical data
8-Methyl-2-phenylquinoline-4-carboxylic Acid 8-methyl, 2-phenyl, 4-COOH C₁₇H₁₃NO₂ 275.29 Versatile in organic synthesis

Physicochemical Properties

  • Melting Points: 8-Methoxykynurenic acid derivatives (e.g., methyl esters) exhibit melting points around 223–225°C, influenced by hydrogen bonding and crystallinity . 8-Methoxyquinoline-2-carboxylic acid derivatives (e.g., compound 5a) form yellow solids with IR peaks at 1712 cm⁻¹ (C=O stretch) and 3471 cm⁻¹ (O-H stretch) .
  • Solubility: Carboxylic acid groups improve water solubility in basic media, while methoxy groups enhance organic solvent compatibility (e.g., DMF, ethanol) .

Key Differences and Implications

  • Positional Isomerism: Substitutions at positions 2, 4, or 8 significantly alter bioactivity. For example, 8-methoxyquinoline-2-carboxylic acid lacks the metal-chelating hydroxyl group present in 8-hydroxyquinoline-4-carboxylic acid, limiting its use in analytical chemistry .
  • Functional Group Synergy: The combination of methoxy and carboxylic acid groups in 4-methoxyquinoline-8-carboxylic acid (inferred) may balance lipophilicity and solubility, optimizing pharmacokinetic profiles compared to purely hydroxy-substituted analogs .

Biological Activity

4-Methoxyquinoline-8-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused benzene and pyridine ring structure. The presence of the methoxy group at the 4-position and the carboxylic acid at the 8-position contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

MQCA exhibits notable antimicrobial activity against various bacterial strains. Research indicates that quinoline derivatives, including MQCA, can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This inhibition leads to bacterial cell death, making MQCA a potential candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of MQCA Against Selected Bacteria

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae25

2. Anticancer Activity

MQCA has shown promising results in anticancer studies. A study demonstrated its effectiveness against several cancer cell lines, particularly H460 (lung cancer) and MKN-45 (gastric cancer), with IC50 values indicating strong selectivity towards these cell lines . The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Efficacy of MQCA

A recent study evaluated the cytotoxic effects of MQCA on various cancer cell lines:

  • Cell Lines Tested : H460, HT-29, MKN-45, U87MG
  • Results : High selectivity towards H460 and MKN-45 with low IC50 values (single-digit micromolar range) indicating potent anticancer activity .

3. Anti-inflammatory Effects

Quinoline derivatives have been recognized for their anti-inflammatory properties. MQCA has been implicated in inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation.

The biological activities of MQCA are largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : MQCA acts as a non-competitive inhibitor of certain enzymes critical for microbial survival and cancer cell proliferation.
  • Metal Chelation : Similar to other quinoline derivatives, MQCA can chelate metal ions, which is crucial for its antimicrobial action by disrupting metal-dependent enzyme functions .

Comparative Analysis with Related Compounds

To understand the unique properties of MQCA, it is essential to compare it with other quinoline derivatives:

CompoundKey DifferencesBiological Activity
Quinoline-8-carboxylic acidLacks methoxy groupLower antimicrobial activity
4-Hydroxyquinoline-8-carboxylic acidHydroxyl instead of methoxyDifferent solubility and reactivity
4-Chloroquinoline-8-carboxylic acidChlorine substituentAltered binding affinity to targets

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